molecular formula C6H9NO B049650 1-(Hydroxymethyl)cyclopropaneacetonitrile CAS No. 152922-71-9

1-(Hydroxymethyl)cyclopropaneacetonitrile

Cat. No. B049650
CAS RN: 152922-71-9
M. Wt: 111.14 g/mol
InChI Key: WYOMLUMUVAPMKE-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropaneacetonitrile is a reactant used in the preparation of benzothiazoles and thiazoles substituted benzyl alcohols as potent LTD4 antagonists . It has a molecular formula of C6H9NO .


Synthesis Analysis

The synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile involves several steps . The process begins with the addition of 3-bromo-neopentyl alcohol in an organic solvent. A reflux reaction is carried out under the effects of Zn powder and a basic catalyst. After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing. This is followed by suction filtration, and the solvent is recycled through a filtrate to obtain a compound I 1-bromomethyl cyclopropyl methanol. The 1-bromomethyl cyclopropyl methanol is then added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions. After the reaction is finished, post-processing is carried out to obtain a compound II 1-hydroxymethyl cyclopropyl acetonitrile .


Molecular Structure Analysis

The molecular structure of 1-(Hydroxymethyl)cyclopropaneacetonitrile is represented by the SMILES string OCC1(CC1)CC#N . The InChI key for this compound is WYOMLUMUVAPMKE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1-(Hydroxymethyl)cyclopropaneacetonitrile are primarily related to its use as a reactant in the preparation of benzothiazoles and thiazoles substituted benzyl alcohols .


Physical And Chemical Properties Analysis

1-(Hydroxymethyl)cyclopropaneacetonitrile has a molecular weight of 111.14 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

properties

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMLUMUVAPMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433348
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)cyclopropaneacetonitrile

CAS RN

152922-71-9
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152922-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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